molecular formula C10H12O3 B14518049 1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate CAS No. 62499-88-1

1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate

Cat. No.: B14518049
CAS No.: 62499-88-1
M. Wt: 180.20 g/mol
InChI Key: XUXWRSPAMZQCHF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-oxobicyclo[310]hex-2-en-2-yl acetate is a chemical compound with a unique bicyclic structure

Preparation Methods

The synthesis of 1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure. This reaction can be followed by various derivatization steps to introduce the acetate group and other functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals. Its derivatives could exhibit various biological activities, such as antimicrobial or anticancer properties.

    Industry: The compound can be used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate can be compared with other similar compounds, such as:

Properties

CAS No.

62499-88-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(1,5-dimethyl-4-oxo-2-bicyclo[3.1.0]hex-2-enyl) acetate

InChI

InChI=1S/C10H12O3/c1-6(11)13-8-4-7(12)9(2)5-10(8,9)3/h4H,5H2,1-3H3

InChI Key

XUXWRSPAMZQCHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)C2(C1(C2)C)C

Origin of Product

United States

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